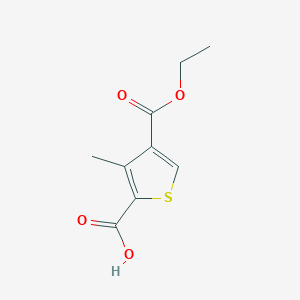
4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid: is an organic compound with a molecular formula of C9H10O4S. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound features an ethoxycarbonyl group and a carboxylic acid group attached to a thiophene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the thiophene ring, which can be functionalized through various methods.
Carboxylation: The carboxylic acid group can be introduced by carboxylation of the methyl group on the thiophene ring using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel complexes can be used to enhance the reaction rates and yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives, which are used in the development of organic semiconductors and conductive polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)-3-methylthiophene-2-carboxylic acid
- 4-(Ethoxycarbonyl)-2-methylthiophene-3-carboxylic acid
- 4-(Ethoxycarbonyl)-3-ethylthiophene-2-carboxylic acid
Uniqueness
4-(Ethoxycarbonyl)-3-methylthiophene-2-carboxylic acid is unique due to the specific positioning of the ethoxycarbonyl and carboxylic acid groups on the thiophene ring. This arrangement provides distinct electronic and steric properties, making it a valuable intermediate for the synthesis of specialized compounds with tailored properties.
Properties
Molecular Formula |
C9H10O4S |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
4-ethoxycarbonyl-3-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H10O4S/c1-3-13-9(12)6-4-14-7(5(6)2)8(10)11/h4H,3H2,1-2H3,(H,10,11) |
InChI Key |
JEZLLPSIALUKCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


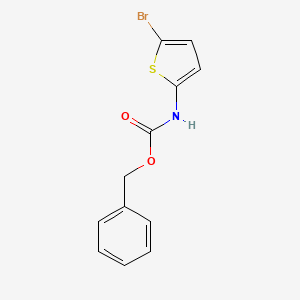
![5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-dihydro-4-oxothiazolium iodide](/img/structure/B12061811.png)
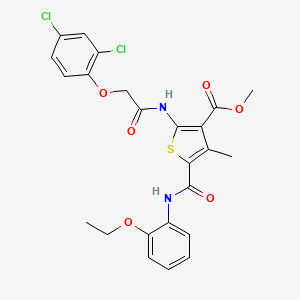


![Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)
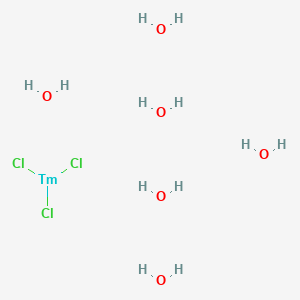
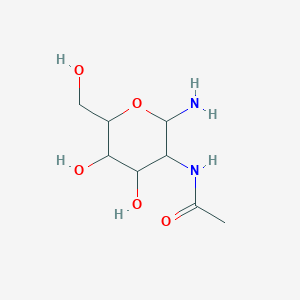

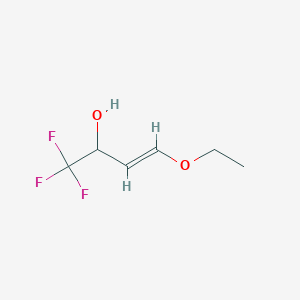

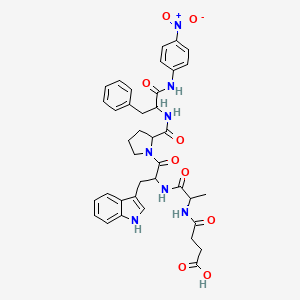
![(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12061891.png)

